2,3-Dihydro-1,4-benzodioxin-6-ylmethanol
Descripción
Chemical Structure and Properties 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol (CAS: 39270-39-8) is a benzodioxane derivative with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol. It features a hydroxymethyl (-CH₂OH) group attached to the 6-position of the 2,3-dihydro-1,4-benzodioxin scaffold. Synonyms include 6-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxin and (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanol . The compound is commercially available with a purity of ≥97% and is utilized in medicinal chemistry as a scaffold for drug discovery, particularly in immunomodulators and anti-inflammatory agents .
Structure
2D Structure
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5,10H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLHNBGNAWYMRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192521 | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39270-39-8 | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-6-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39270-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-6-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039270398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1,4-benzodioxin-6-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Synthesis of N-(2,3-Dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide (3)
N-(2,3-Dihydrobenzo-dioxin-6-amine (1 mL; 0.002 mol; 1 ) is suspended in 25 mL of distilled water and stirred for 30 minutes. Next, a 10% aqueous \$$Na2CO3\$$ solution is added to maintain the pH at 9-10, and the reaction mixture is stirred for another 30 minutes. 4-Methylbenzenesulfonyl chloride (0.47 g; 0.002 mol; 2 ) is then added to the mixture with gradual stirring, and the stirring continues for several hours until the reaction is complete, monitored by TLC until a single spot is observed. The product is precipitated at pH 2 using concentrated HCl, filtered, washed with distilled water, and air-dried to obtain N-(2,3-dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide (3 ). This compound appears as a light brown amorphous powder with a yield of 80% and a melting point of 129-130 °C. The molecular formula is \$$C{15}H{15}O_4NS\$$ and the molecular weight is 305.367 g/mol.
- IR: 3248 (N-H stretching), 3045 (C-H stretching of aromatic ring), 2926 (-\$$CH2\$$ stretching), 1633 (C=C stretching of aromatic ring), 1383 (-\$$SO2\$$ stretching)
- ¹H-NMR: \$$\delta$$ (ppm) 10.12 (s, 1H, NHSO\$$2\$$), 7.57 (d, J=8.2 Hz, 2H, Ar-H, H-2’ and H-6’), 7.24 (d, J=8.0 Hz, 2H, Ar-H, H-3’ and H-5’), 6.89 (d, J=8.4 Hz, 1H, Ar-H, H-7), 6.81 (s, 1H, Ar-H, H-5), 6.71 (d, J=8.4 Hz, 1H, Ar-H, H-8), 4.24 (s, 4H, O-CH\$$2\$$-CH\$$2\$$-O), 2.38 (s, 3H, CH\$$3\$$-7’)
General Procedure for the Synthesis of 2-Bromo-N-(un/substituted-phenyl)acetamides (6a-l)
Un/substituted anilines (0.16 g; 0.55 mmol; 4a-l , one in each reaction) are vigorously shaken manually with bromoacetyl bromide (0.2 g; 0.50 mmol; 5 ). The pH of the solution is maintained using 10% aqueous \$$Na2CO3\$$. The completion of the reaction is monitored by TLC until a single spot is observed. The reaction mixture is then poured onto crushed ice, and the precipitated products are filtered, washed, and dried to obtain the pure products (6a-l ).
General Procedure for the Synthesis of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides (7a-l)
N-(2,3-Dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide (0.2 g; 0.57 mmol; 3 ) in 10 mL of N,N-dimethylformamide (DMF) is placed into a 50-mL round-bottomed flask along with lithium hydride (0.004 g), and the reaction mixture is stirred for 30 minutes at 25 °C. 2-Bromo-N-(un/substituted-phenyl)acetamides (0.60 mmol; 6a-l ) are added to the reaction mixture, which is further stirred for 3-4 hours. The reaction is monitored by TLC until a single spot is observed. After completion, the reaction mixture is poured onto crushed ice, and the precipitated products are filtered out, washed, and air-dried to obtain the pure products (7a-l ).
Synthesis of 4-(substituted phenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3,4-dihydropyrimidin-2(1H)-one (1-10)
A mixture of enaminone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(dimethylamino)prop-2-en-1-one (III ) (0.01 mol), urea (0.01 mol), and different substituted benzaldehyde (0.01 mol) is refluxed in glacial acetic acid (10 mL) for 3 hours. The reaction mixture is poured into cold water to obtain precipitates (1 –10 ). The compounds are obtained by filtration and washed with cold water multiple times and recrystallized from a mixture of glacial acetic acid and ethanol.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1.1 Pharmaceutical Development
2,3-Dihydro-1,4-benzodioxin-6-ylmethanol serves as a crucial building block in the synthesis of various pharmaceuticals. It is utilized in the development of compounds targeting conditions such as inflammation and neurodegenerative diseases. For instance, derivatives of this compound have been synthesized to act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory processes. One such derivative exhibited notable anti-inflammatory activity without inducing ulcerogenic effects, making it a potential candidate for safer anti-inflammatory medications .
1.2 Enzyme Inhibition Studies
Research has demonstrated that derivatives of this compound can inhibit lipoxygenase enzymes, which are implicated in various inflammatory and allergic responses. Studies have synthesized sulfonamide derivatives containing this compound and evaluated their antibacterial properties and enzyme inhibition capabilities. Some derivatives showed promising results against Gram-positive bacteria and significant lipoxygenase inhibition .
Biochemical Applications
2.1 Biotransformation Studies
The compound has been involved in biotransformation studies using engineered enzymes like P450 BM3. Research has shown that variants of this enzyme can effectively hydroxylate benzo-1,4-dioxane to produce 2,3-dihydrobenzo-1,4-dioxin derivatives, including 2,3-dihydro-1,4-benzodioxin-5-ol and 2,3-dihydro-1,4-benzodioxin-6-ol. These studies highlight the compound's role in developing high-throughput screening assays for phenolic compounds .
2.2 Antimycobacterial Activity
Some derivatives of this compound have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. The results indicated that certain synthesized compounds displayed significant inhibitory effects against both drug-sensitive and resistant strains of the bacterium .
Material Science
3.1 Synthesis of Novel Materials
The structural characteristics of this compound allow it to be incorporated into various polymeric materials and composites. Its unique properties make it suitable for applications in creating advanced materials with specific functionalities .
Comprehensive Data Table
Case Studies
Case Study 1: Anti-inflammatory Activity
A study investigated a derivative of this compound as a COX-2 inhibitor. The compound was shown to exhibit superior anti-inflammatory activity compared to other tested compounds while maintaining low toxicity levels.
Case Study 2: Antimycobacterial Efficacy
Another research effort focused on the synthesis of new derivatives aimed at combating tuberculosis. The derivatives demonstrated potent activity against resistant strains of Mycobacterium tuberculosis, indicating the potential for developing novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The benzodioxin ring structure allows it to participate in various biochemical pathways, potentially affecting cellular processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Table 1: Structural and Functional Comparison of Benzodioxin Derivatives
Actividad Biológica
2,3-Dihydro-1,4-benzodioxin-6-ylmethanol is a compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a 1,4-benzodioxin ring structure, which is significant in many bioactive compounds. Its molecular formula is C10H10O3, and it has a molecular weight of approximately 178.19 g/mol. The presence of the hydroxymethyl group (-CH2OH) contributes to its reactivity and interaction with various biological targets.
Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cholinesterase and lipoxygenase. This inhibition leads to increased levels of acetylcholine in the nervous system and decreased synthesis of leukotrienes, which are involved in inflammatory processes .
- Antioxidant Activity : Similar compounds with a benzodioxin structure exhibit antioxidant properties, potentially reducing oxidative stress in cells .
Antidiabetic Potential
Recent studies have synthesized derivatives of this compound to evaluate their anti-diabetic effects. These derivatives demonstrated weak to moderate inhibitory activity against the α-glucosidase enzyme, which is crucial for carbohydrate metabolism. The most notable compounds had IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM), indicating potential as therapeutic agents for type 2 diabetes .
Anti-inflammatory Effects
Compounds derived from this compound have shown promise as anti-inflammatory agents. For instance, one study reported that certain derivatives exhibited significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. These compounds were noted for their lack of ulcerogenic activity, suggesting a favorable safety profile .
Antibacterial Activity
The antibacterial properties of derivatives have also been investigated. Some compounds demonstrated considerable activity against Gram-positive bacteria with minimal inhibitory concentrations (MICs) ranging from 0.008 to 32 μg/mL . This suggests potential applications in treating bacterial infections.
Case Studies
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests they are generally well absorbed in the gastrointestinal tract and metabolized in the liver. The excretion typically occurs via bile or feces. Understanding these properties is crucial for assessing their therapeutic viability.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol derivatives, and how can reaction yields be optimized?
- Methodology : Bromination of the parent ketone (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone) using pyridinium tribromide in dichloromethane (DCM) and methanol under anhydrous conditions yields brominated intermediates with ~70% efficiency. Subsequent nucleophilic substitution or coupling reactions (e.g., with sulfonamides or alkyl halides) in polar aprotic solvents like DMF, using catalysts such as LiH, can further functionalize the scaffold .
- Optimization : Adjusting stoichiometry, solvent polarity, and reaction time improves yields. For example, pH-controlled reactions (pH 9–10) during sulfonamide formation minimize side products .
Q. Which spectroscopic and analytical techniques are critical for validating the structural integrity of synthesized derivatives?
- Techniques :
- ¹H-NMR : Confirms substitution patterns (e.g., aromatic protons at δ 6.7–7.2 ppm for benzodioxin rings) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for ketones, S=O stretches at ~1350 cm⁻¹ for sulfonamides) .
- CHN Analysis : Validates elemental composition, ensuring purity (>95%) .
Advanced Research Questions
Q. How can computational models like EGNN (Edge-Augmented Graph Neural Networks) predict the bioactivity of novel derivatives targeting PD-1/PD-L1?
- Methodology : EGNN models trained on scaffold-activity relationships predict binding affinities even without prior data on the benzodioxin scaffold. For example, derivatives like [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol showed high SoftMax scores (0.8285 ± 0.1396) in PD-L1 inhibition assays, validated by molecular docking and X-ray crystallography .
- Validation : Retrospective removal of training data for the scaffold confirmed the model’s ability to "scaffold-hop" and identify novel inhibitors .
Q. What structural modifications enhance binding to PD-L1, and how do crystallographic studies inform these designs?
- Key Findings :
- Derivatives with a [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol scaffold occupy a hydrophobic channel between PD-L1 homodimers, inducing an open "face-back" tunnel that disrupts protein-protein interactions .
- Substitutions at the benzodioxin’s 6-position (e.g., bromine or methyl groups) improve steric complementarity with PD-L1’s Leu-58 and Tyr-56 residues .
Q. How do researchers resolve contradictions in enzyme inhibition data (e.g., α-glucosidase vs. lipoxygenase activity) across derivatives?
- Case Study : Sulfonamide-acetamide derivatives exhibited weak α-glucosidase inhibition (IC₅₀: 81–86 μM vs. acarbose’s 37 μM) but moderate lipoxygenase inhibition.
- Analysis :
- Structure-Activity Relationship (SAR) : Bulky substituents (e.g., biphenyl groups) enhance lipoxygenase binding but reduce α-glucosidase affinity due to steric clashes .
- Enzyme Assay Design : Triplicate experiments with SEM (Standard Error of the Mean) reduce variability. Use of positive controls (e.g., acarbose) validates assay conditions .
Methodological Challenges
Q. What strategies mitigate synthetic challenges in introducing sulfonamide or acetamide groups to the benzodioxin core?
- Solutions :
- Dynamic pH Control : Maintaining pH 9–10 during sulfonylation prevents premature hydrolysis of sulfonyl chlorides .
- Lithium Hydride Activation : Enhances nucleophilicity of amine intermediates in DMF, improving coupling efficiency with bromoacetamides .
Q. How can researchers leverage scaffold hybridization to repurpose derivatives for new therapeutic targets (e.g., from anti-diabetic to anticancer agents)?
- Example : Hybridizing the benzodioxin core with chromen-4-one or triazolone moieties (e.g., methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate) introduces dual inhibitory activity against enzymes like α-glucosidase and lipoxygenase .
- Validation : In silico screening (e.g., molecular docking) followed by in vitro dose-response assays confirms target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
